N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at the 5-position and a benzamide moiety at the 2-position. The benzamide is further modified with a piperidine-1-sulfonyl group at the para position of the benzene ring. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ~3.0) and a molecular weight of approximately 484.07 g/mol (calculated based on C₂₃H₂₄N₄O₆S). The compound’s design aligns with pharmacophores known to target microbial enzymes or biofilm formation, as seen in structurally related 1,3,4-oxadiazoles .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-30-17-12-16(13-18(14-17)31-2)21-24-25-22(32-21)23-20(27)15-6-8-19(9-7-15)33(28,29)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUOLEHVFVECNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole ring is synthesized via cyclization of a substituted carbohydrazide.
Starting Materials:
- 3,5-Dimethoxybenzohydrazide
- Carbon disulfide (CS₂)
Procedure:
- Hydrazide Formation : 3,5-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield 3,5-dimethoxybenzohydrazide.
- Cyclization : The hydrazide reacts with CS₂ in a basic medium (e.g., potassium hydroxide/ethanol) under reflux (80–90°C, 6–8 hours) to form 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
Reaction Table:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | SOCl₂, NH₂NH₂·H₂O | 0°C → RT, 4h | 85% |
| 2 | CS₂, KOH/EtOH | Reflux, 8h | 72% |
Synthesis of 4-(Piperidine-1-Sulfonyl)Benzoic Acid
The sulfonamide moiety is introduced via sulfonation of a benzoyl chloride derivative.
Starting Materials:
- 4-Chlorosulfonylbenzoic acid
- Piperidine
Procedure:
- Sulfonation : 4-Chlorosulfonylbenzoic acid reacts with piperidine in dichloromethane (DCM) at 0–5°C for 2 hours. Triethylamine (TEA) is added to scavenge HCl.
- Acid Activation : The resulting 4-(piperidine-1-sulfonyl)benzoic acid is converted to its acid chloride using SOCl₂ under reflux (3 hours).
Reaction Table:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine, TEA/DCM | 0–5°C, 2h | 88% |
| 2 | SOCl₂, reflux | 70°C, 3h | 95% |
Coupling of Oxadiazole and Benzamide Moieties
The final step involves amide bond formation between the oxadiazol-2-amine and activated benzoyl chloride.
Procedure:
- Amidation : 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine reacts with 4-(piperidine-1-sulfonyl)benzoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction.
- Purification : The crude product is recrystallized from ethanol/water (4:1) to achieve >98% purity.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Catalyst | DMAP (5 mol%) | Reduces reaction time by 40% |
| Temperature | 25°C | Prevents decomposition |
Critical Analysis of Reaction Conditions
Solvent Selection
Temperature Control
- Excessive heat during sulfonation (>5°C) leads to piperidine degradation, reducing yields.
- Reflux temperatures in cyclization (80–90°C) ensure complete CS₂ consumption without decomposing the oxadiazole.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30); purity = 98.6%.
Scale-Up Considerations and Challenges
- CS₂ Handling : Requires strict temperature control to prevent volatilization and toxicity risks.
- Sulfonation Exotherm : Semi-batch addition of piperidine mitigates runaway reactions.
- Amide Hydrolysis : Moisture must be excluded during coupling to avoid benzoyl chloride decomposition.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Activity: Research indicates that derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cancer cell proliferation in vitro, particularly against human cancer cell lines such as MCF-7 and SK-MEL-2 .
- Neuroprotective Effects: The oxadiazole scaffold is being investigated for its neuroprotective capabilities. Studies have demonstrated that derivatives can ameliorate cognitive deficits in models of Alzheimer's disease by interacting with acetylcholinesterase (AChE) and other neuroreceptors .
2. Biological Activity:
- Antimicrobial Properties: Compounds based on the oxadiazole framework have been reported to possess antimicrobial and antifungal activities. These properties are attributed to their ability to disrupt microbial membranes or inhibit essential enzymes .
- Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for various enzymes, including carbonic anhydrases, which are implicated in several diseases including cancer and glaucoma .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of oxadiazole derivatives found that certain compounds significantly inhibited the growth of MCF-7 breast cancer cells. The most promising analogs displayed IC50 values in the micromolar range, demonstrating their potential as lead compounds for further development .
Case Study 2: Neuroprotection in Alzheimer's Models
Research on compounds similar to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide revealed improvements in cognitive function in scopolamine-induced rat models. The study highlighted the importance of structural modifications on the oxadiazole core for enhancing neuroprotective efficacy .
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related 1,3,4-oxadiazole derivatives, focusing on molecular features, physicochemical properties, and reported bioactivities.
Structural and Molecular Comparisons
Key Observations
Structural Variations :
- Sulfonyl Group Modifications : The target compound’s piperidine-1-sulfonyl group distinguishes it from OZE-II (oxazolidine-sulfonyl) and the azepane-sulfonyl analog . Piperidine’s six-membered ring may enhance metabolic stability compared to azepane’s seven-membered ring or OZE-II’s rigid oxazolidine group .
- Oxadiazole Substituents : The 3,5-dimethoxyphenyl group is shared with OZE-II and the azepane analog, suggesting this moiety contributes to π-π stacking or hydrogen bonding in target binding .
Bioactivity Trends :
- Antifungal activity in LMM5 (MIC₅₀: 8 µg/mL) correlates with its benzyl(methyl)sulfamoyl group, while OZE-II’s oxazolidine-sulfonyl group demonstrates potency against S. aureus . The target compound’s piperidine-sulfonyl group may balance lipophilicity and solubility for dual activity.
- The azepane analog’s higher molecular weight (486.5 g/mol) and similar XLogP3 (2.9) to the target compound suggest comparable bioavailability but untested efficacy .
Computational Insights :
- The azepane analog’s topological polar surface area (132 Ų) indicates moderate membrane permeability, a property likely shared by the target compound due to structural similarities .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring connected to a 3,5-dimethoxyphenyl group and a piperidine sulfonamide moiety. The synthesis typically involves the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The introduction of the 3,5-dimethoxyphenyl group and the piperidine sulfonamide is achieved through nucleophilic substitution reactions.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In particular, studies reported that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes involved in DNA synthesis and cell proliferation. For example, it has been shown to target thymidylate synthase (TS), a critical enzyme in DNA replication .
- Receptor Modulation : The compound may also modulate receptor activity, leading to altered cellular responses that contribute to its antimicrobial and anticancer effects.
Antimicrobial Studies
Recent studies have highlighted the antimicrobial efficacy of similar oxadiazole derivatives:
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 5c | Bacillus cereus | Effective | |
| 5d | Bacillus thuringiensis | Effective | |
| 5g | Candida albicans | Moderate |
Anticancer Studies
In vitro studies assessed the cytotoxicity of related compounds against various cancer cell lines:
Case Studies
- Antibacterial Activity : A study demonstrated that synthesized oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Bacillus cereus. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple cancer cell lines (HCT116, MCF7), several derivatives showed potent cytotoxic effects with IC50 values significantly lower than conventional treatments .
Q & A
Q. What are the typical synthetic routes and key intermediates for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under controlled pH (e.g., acetic acid) and temperature (60–80°C) .
- Sulfonylation : Introduction of the piperidine-1-sulfonyl group using sulfonyl chlorides in anhydrous dichloromethane with triethylamine as a base . Key intermediates include the hydrazide precursor and the sulfonylated benzamide intermediate. Purification often employs recrystallization (methanol/water) or column chromatography .
Q. How is the purity and structural integrity confirmed post-synthesis?
Methodologies include:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) for reaction monitoring .
- Spectroscopy : H/C NMR to confirm substituent positions and functional groups; IR for sulfonyl and carbonyl validation .
- HPLC : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What initial biological assays are recommended to evaluate its activity?
Prioritize assays aligned with structural analogs:
- Antibacterial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Kinase or protease inhibition screens, leveraging the oxadiazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxadiazole or benzene rings) affect bioactivity?
- 3,5-Dimethoxyphenyl vs. Chlorophenyl : The electron-donating methoxy groups enhance metabolic stability and membrane permeability compared to electron-withdrawing chloro substituents, as shown in SAR studies of analogous compounds .
- Piperidine sulfonyl group : Increases solubility and modulates target selectivity by interacting with hydrophobic enzyme pockets .
- Experimental validation : Use isosteric replacements (e.g., replacing oxadiazole with thiadiazole) and compare activity shifts .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxadiazole ring’s electron-deficient nature favors nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate binding interactions with targets like tubulin or topoisomerase II, guided by docking scores (AutoDock Vina) and binding free energies (MM-PBSA) .
Q. How can contradictions in reported biological data (e.g., varying IC values) be resolved?
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Validate mechanisms : Use orthogonal assays (e.g., Western blot for apoptosis markers if MTT results are ambiguous) .
- Meta-analysis : Compare data across studies using fixed-effect models, adjusting for methodological differences (e.g., solvent used in dosing) .
Q. What are the mechanistic insights into its interaction with enzyme targets?
- Oxadiazole moiety : Acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with catalytic residues (e.g., in kinases) .
- Piperidine sulfonyl group : Stabilizes interactions via hydrophobic and π-cation interactions in enzyme active sites, as seen in crystallography studies of related sulfonamides .
- Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics (, ) and inhibition constants () .
Q. How to optimize reaction conditions for improved yield and scalability?
- Temperature control : Maintain 70–80°C during cyclocondensation to minimize by-products (e.g., open-chain hydrazones) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for sulfonylation efficiency .
- Solvent selection : Use DMF for polar intermediates and switch to THF for non-polar steps to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
